4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
4-(4-(Benzyloxy)-3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a tetrahydropyrimidine core
Preparation Methods
The synthesis of 4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This step involves the protection of a phenol group with a benzyl group, often using benzyl chloride and a base such as sodium hydroxide.
Cyclization: The formation of the tetrahydropyrimidine core is typically achieved through a cyclization reaction involving a urea derivative and an aldehyde or ketone.
Amidation: The final step involves the formation of the carboxamide group through a reaction with an amine, such as aniline, under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
4-(4-(Benzyloxy)-3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the tetrahydropyrimidine core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
4-(4-(Benzyloxy)-3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a therapeutic agent, particularly in the treatment of autoimmune diseases and cancer.
Biology: In biological research, this compound is used as a tool to study cellular processes and molecular interactions.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of dyes, polymers, and other organic materials.
Mechanism of Action
The mechanism of action of 4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately influencing biological processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
When compared to similar compounds, 4-(4-(benzyloxy)-3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound shares the benzyloxy group but lacks the tetrahydropyrimidine core, making it less versatile in certain applications.
4-(Benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one: This compound has a similar core structure but differs in the substitution pattern, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential for various scientific applications.
Properties
Molecular Formula |
C26H25N3O4 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-(3-methoxy-4-phenylmethoxyphenyl)-6-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C26H25N3O4/c1-17-23(25(30)28-20-11-7-4-8-12-20)24(29-26(31)27-17)19-13-14-21(22(15-19)32-2)33-16-18-9-5-3-6-10-18/h3-15,24H,16H2,1-2H3,(H,28,30)(H2,27,29,31) |
InChI Key |
AKFJQPSKBOWCFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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